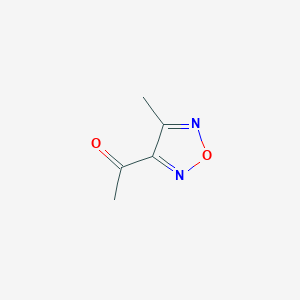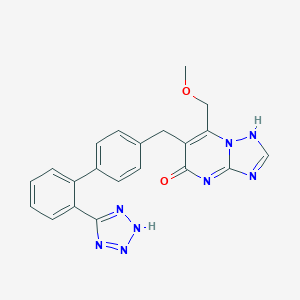
4-Benzyloxy-thiobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyloxy-thiobenzamide is a chemical compound with the molecular formula C14H13NOS and a molecular weight of 243.32 g/mol. It belongs to the class of thiobenzamides, which are known for their diverse biological activities. The structure of this compound consists of a benzene ring attached to a thiobenzamide group via an oxygen atom.
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
It’s worth noting that thiazole derivatives, which are structurally related to this compound, are known to be integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzyloxy-thiobenzamide can be synthesized through the decomposition of benzoylthioureas into benzamides and thiobenzamides under solvent-free conditions using iodine–alumina as the catalyst . Another method involves the synthesis of thioamides from aryl nitriles and sodium sulfide catalyzed by 1,8-diazabicyclo[5,4,0]undec-7-enium acetate ionic liquid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient and eco-friendly protocols to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiobenzamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4-Benzyloxy-thiobenzamide has several scientific research applications, including:
Proteomics Research: It is used to study protein interactions, modifications, and localization.
Anticancer Agents: Benzimidazole derivatives, which this compound can potentially be converted into, have been studied for their anticancer properties.
Anti-Inflammatory Agents: It can be converted into benzimidazole derivatives that act as anti-inflammatory agents.
Antibacterial and Antifungal Agents: The compound can be used to develop antibacterial and antifungal agents.
Antiviral Agents:
Analgesic Agents: It can be used to create analgesic agents for pain relief.
Skin-Whitening Agents: Some derivatives can be used in skin-whitening products.
Comparison with Similar Compounds
Thiobenzamide: Known for its hepatotoxic effects and diverse biological activities.
Benzimidazole Derivatives: These compounds have similar structures and are studied for their anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties.
Uniqueness: 4-Benzyloxy-thiobenzamide is unique due to its specific structure, which includes a benzene ring attached to a thiobenzamide group via an oxygen atom. This unique structure contributes to its diverse applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
4-phenylmethoxybenzenecarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFQPUSTRDXEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428913 |
Source


|
| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161975-22-0 |
Source


|
| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B61358.png)










